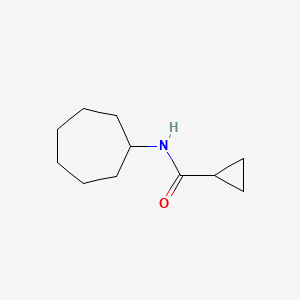![molecular formula C14H15BrN6O B7551082 5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7551082.png)
5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-tert-butyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-tert-butyl-1,2,4-oxadiazole, commonly known as BPTO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of BPTO is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of microorganisms and inflammatory responses. BPTO has been shown to inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls and has also been found to inhibit the production of certain pro-inflammatory cytokines.
Biochemical and physiological effects:
BPTO has been found to have minimal toxicity and has not shown any significant adverse effects in animal studies. It has been shown to be well-tolerated in mice and rats at doses up to 1000 mg/kg. BPTO has been found to have good solubility in aqueous solutions and has been shown to be stable under a wide range of pH conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPTO in lab experiments is its relatively simple synthesis method and low toxicity. BPTO has also been found to be stable under a wide range of conditions, making it suitable for use in various types of experiments. However, one of the limitations of using BPTO is its relatively low potency compared to other antimicrobial and anti-inflammatory agents. Further studies are needed to optimize the dose and duration of treatment for BPTO to maximize its effectiveness.
Future Directions
There are several potential future directions for research on BPTO. One area of interest is the development of BPTO derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of BPTO in combination with other antimicrobial and anti-inflammatory agents to enhance their effectiveness. Additionally, further studies are needed to investigate the mechanism of action of BPTO and its potential use in other fields of research, such as cancer therapy and drug delivery.
Synthesis Methods
The synthesis of BPTO involves the reaction of 4-bromobenzyl bromide with sodium azide, followed by the reaction of the resulting intermediate with tert-butyl glyoxalate. The final product is obtained through a cyclization reaction. The synthesis of BPTO is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
BPTO has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various bacteria and fungi. BPTO has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models.
Properties
IUPAC Name |
5-[[5-(4-bromophenyl)tetrazol-2-yl]methyl]-3-tert-butyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN6O/c1-14(2,3)13-16-11(22-19-13)8-21-18-12(17-20-21)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUCIHDMSUFVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CN2N=C(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dihydro-1H-inden-5-yl)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551003.png)
![4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B7551017.png)
![N-cyclopropyl-2-[4-[3-(2,4-dioxoquinazolin-1-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B7551031.png)
![7-fluoro-2-methyl-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]quinoline-4-carboxamide](/img/structure/B7551033.png)
![N-[2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-2-oxo-1-phenylethyl]benzamide](/img/structure/B7551037.png)
![3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551039.png)

![5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7551052.png)
![[1-[4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7551064.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B7551077.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7551093.png)
![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-[(1,3-dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B7551096.png)
![2-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7551097.png)
![1-(2-Methylmorpholin-4-yl)-2-[3-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]-2,2-dioxo-2lambda6,1,3-benzothiadiazol-1-yl]ethanone](/img/structure/B7551111.png)
